![molecular formula C8H10N4O B14595713 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one CAS No. 61078-87-3](/img/structure/B14595713.png)
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is structurally characterized by a pyrrolo[2,3-d]pyrimidine core with amino and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3,5-dimethylpyrrole-2-carboxylic acid with formamide under high temperature to form the desired pyrrolopyrimidine ring . Another approach involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes substitution reactions with appropriate amines .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, this compound can induce apoptosis in cancer cells and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have shown potent anticancer activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with applications in cancer therapy.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have been identified as phosphatidylinositol 3-kinase inhibitors and have antiproliferative properties.
Uniqueness
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
61078-87-3 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-10-7-5(4)6(9)12(2)8(13)11-7/h3H,9H2,1-2H3,(H,10,11,13) |
InChI-Schlüssel |
NQUZHPOXJYFEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=NC(=O)N(C(=C12)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




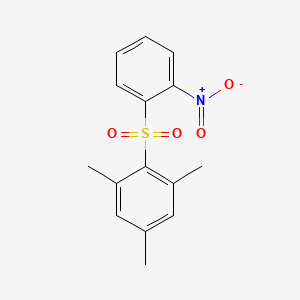
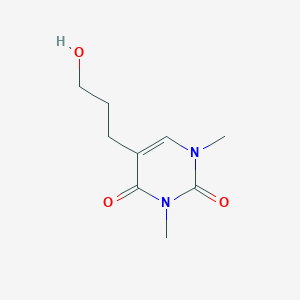
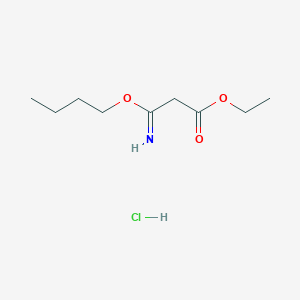
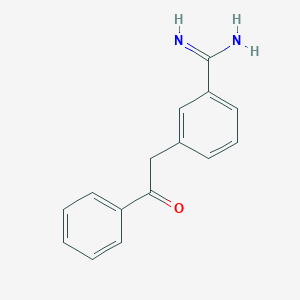

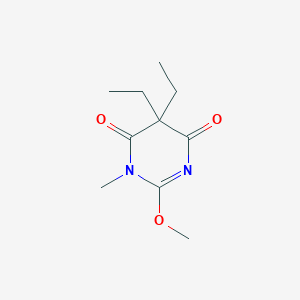
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)





